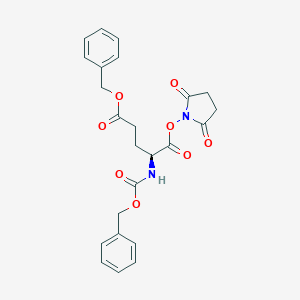

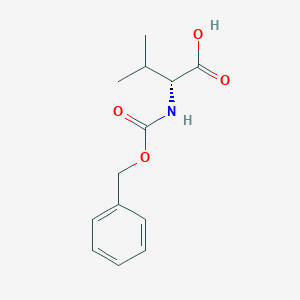

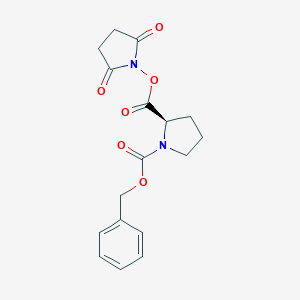

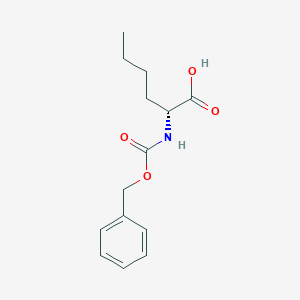

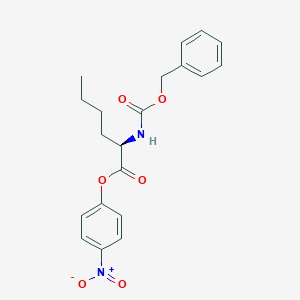

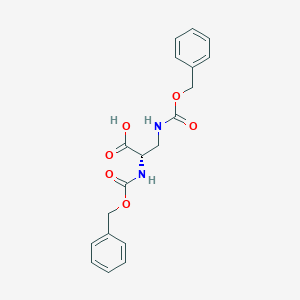

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid” is a complex organic compound. It contains a propanoic acid moiety, which is a carboxylic acid with a three-carbon chain. The presence of the “benzyloxy” and “carbonyl” groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid group (-COOH) and the benzyloxy group (benzyl-O-) would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The benzyloxy group may also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .科学的研究の応用

Antioxidant Capacity and Reaction Pathways

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, which are prominent in evaluating antioxidant capacities, indicates the relevance of understanding the reaction pathways that underlie these assays. This knowledge is crucial for the comparative analysis of antioxidants and their specific reactions, such as coupling, which may bias comparisons between antioxidants. This area of research underscores the importance of antioxidants in pharmaceutical and food sciences and how compounds like (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid could potentially play a role in these assays (Ilyasov et al., 2020).

Antituberculosis Activity

The exploration of organotin(IV) complexes, which include derivatives of carboxylic acids, highlights the antituberculosis activity of these compounds. The study discusses the impact of ligand environments and the structural diversity of the organotin moiety on antituberculosis activity, suggesting the potential for (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid derivatives to contribute to this field (Iqbal et al., 2015).

Antineoplastic Drug Candidates

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over the last 15 years, which share a similar backbone to (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, showcases their potential as antineoplastic drug candidates. These compounds have been found to have significant cytotoxic properties, potentially offering a new class of antineoplastic agents (Hossain et al., 2020).

Sustainable Polymers and Fuels

The conversion of plant biomass to furan derivatives represents a significant area of research in developing sustainable polymers and fuels. Compounds like (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid may play a role in synthesizing key intermediates such as 5-Hydroxymethylfurfural (HMF), highlighting the intersection of organic chemistry with sustainability efforts (Chernyshev et al., 2017).

Ionic Polymers and Functional Materials

The synthesis of divalent metal salts of p-aminobenzoic acid into ionic polymers, where metal is firmly incorporated, demonstrates the utility of carboxylic acid derivatives in creating functional materials. This research area could potentially benefit from the unique properties of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid in developing new polymers and materials with specific functionalities (Matsuda, 1997).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQKWTMXEWAKAJ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。